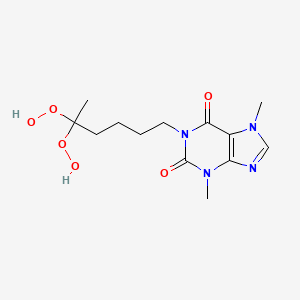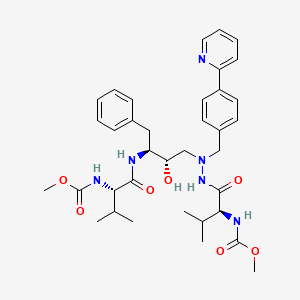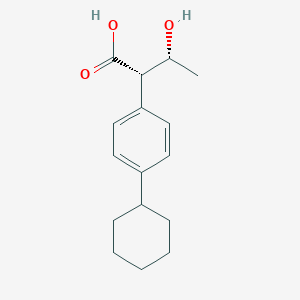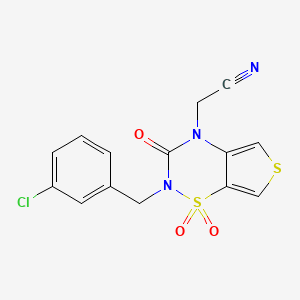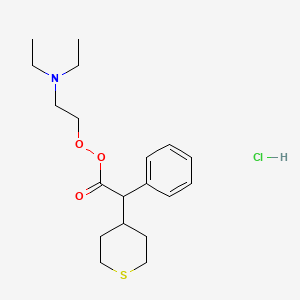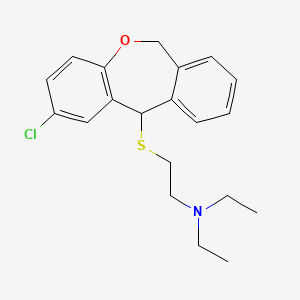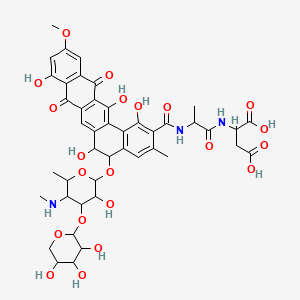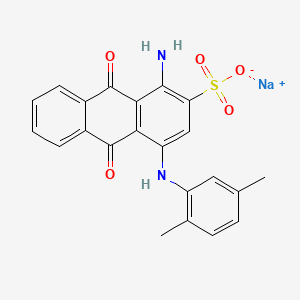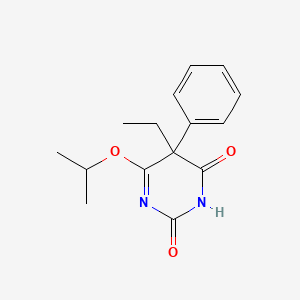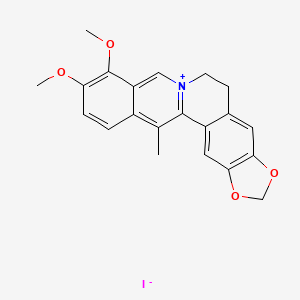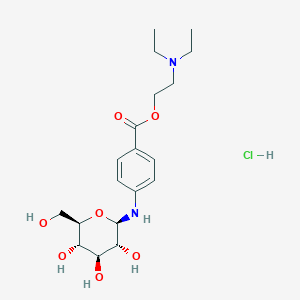
Procaine glucoside hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procaine glucoside hydrochloride is a synthetic compound derived from procaine, a well-known local anesthetic. Procaine is primarily used in medical settings for its anesthetic properties, particularly in dental procedures and minor surgeries. The addition of glucoside and hydrochloride groups to procaine enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of procaine glucoside hydrochloride typically involves the esterification of procaine with glucoside under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of procaine glucoside. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is continuously stirred and heated, and the product is purified through crystallization or chromatography techniques. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Procaine glucoside hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in procaine glucoside can be hydrolyzed under acidic or basic conditions, resulting in the formation of procaine and glucoside.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.
Reduction: Sodium borohydride, ethanol, and mild heating.
Major Products Formed
Hydrolysis: Procaine and glucoside.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced derivatives of procaine glucoside.
Wissenschaftliche Forschungsanwendungen
Procaine glucoside hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme-catalyzed reactions.
Medicine: Explored for its anesthetic properties and potential use in pain management and surgical procedures.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Procaine glucoside hydrochloride exerts its effects primarily through the inhibition of sodium influx in neuronal cell membranes. By blocking voltage-gated sodium channels, the compound prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to that of procaine, but the addition of glucoside and hydrochloride groups may enhance its stability and solubility, potentially improving its efficacy and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procaine: A local anesthetic with similar sodium channel-blocking properties but without the added glucoside and hydrochloride groups.
Lidocaine: Another local anesthetic with a different chemical structure but similar mechanism of action.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to procaine.
Uniqueness
Procaine glucoside hydrochloride stands out due to its enhanced solubility and stability, which may offer advantages in certain medical and industrial applications. The addition of glucoside and hydrochloride groups also provides unique opportunities for further chemical modifications and the development of new derivatives with improved properties.
Eigenschaften
CAS-Nummer |
101123-24-4 |
|---|---|
Molekularformel |
C19H31ClN2O7 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O7.ClH/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18;/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3;1H/t14-,15-,16+,17-,18-;/m1./s1 |
InChI-Schlüssel |
RLCHWFXGIFWXCV-MFOMZMTJSA-N |
Isomerische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


